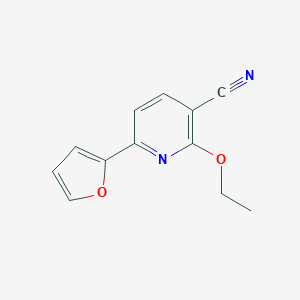
2-Ethoxy-6-(2-furyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-(2-furyl)nicotinonitrile is a compound that belongs to the class of organic compounds known as nicotinonitriles. It is characterized by a pyridine ring (nicotinic) bonded to a nitrile group.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including those similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile, often involves simple routes yielding good results. The synthesis process typically incorporates spectral and elemental analysis to ensure consistency with the chemical structure (Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of related nicotinonitrile derivatives indicates a non-planar configuration. Single crystal studies confirm their three-dimensional structure, molecular shape, and nature of short contacts. Density Functional Theory (DFT) calculations often reveal theoretical data that align with experimental values (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitriles, including 2-Ethoxy-6-(2-furyl)nicotinonitrile, can participate in various chemical reactions due to their functional groups. They often exhibit properties such as good absorption and fluorescence, along with a solvatochromic effect in different solvents (Ahipa et al., 2014).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives are influenced by their molecular structure. Crystallographic studies show details of their geometric configuration and how this affects their physical behavior (Chantrapromma et al., 2009).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The structure of nicotinonitrile derivatives, including those similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile, has been analyzed in various studies. For example, Chantrapromma et al. (2009) explored the crystal structure of a related nicotinonitrile derivative, noting the non-planar molecular structure and weak intramolecular interactions that contribute to the formation of a three-dimensional network in the crystal structure (Chantrapromma et al., 2009).
Antimicrobial Properties
Farag M. A. Altalbawy (2013) synthesized and evaluated the antimicrobial properties of various nicotinonitrile derivatives, including compounds similar to 2-Ethoxy-6-(2-furyl)nicotinonitrile. These compounds demonstrated potential as antimicrobial agents (Altalbawy, 2013).
Electrochemical Studies
Research by Urove and Peters (1994) on electrochemical reductions of furan derivatives, including those structurally related to 2-Ethoxy-6-(2-furyl)nicotinonitrile, provides insights into their electrochemical behavior. This study might offer a glimpse into the electrochemical properties of 2-Ethoxy-6-(2-furyl)nicotinonitrile and its potential applications in this field (Urove & Peters, 1994).
Photophysical Studies
Ahipa et al. (2014) conducted photophysical studies on a nicotinonitrile derivative, highlighting its potential as a blue light-emitting material. This suggests that similar compounds, like 2-Ethoxy-6-(2-furyl)nicotinonitrile, might also possess valuable photophysical properties (Ahipa et al., 2014).
Corrosion Inhibition
Singh et al. (2016) explored the use of nicotinonitriles as corrosion inhibitors for steel in acidic environments. This research indicates that compounds like 2-Ethoxy-6-(2-furyl)nicotinonitrile might be effective in protecting metals from corrosion (Singh et al., 2016).
Dye-Sensitized Solar Cells
In the realm of renewable energy, Hemavathi et al. (2019) investigated a nicotinonitrile derivative in dye-sensitized solar cells (DSSCs). This implies the potential application of 2-Ethoxy-6-(2-furyl)nicotinonitrile in solar energy technologies (Hemavathi et al., 2019).
Propiedades
IUPAC Name |
2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-9(8-13)5-6-10(14-12)11-4-3-7-16-11/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODWEJDTCLDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363227 |
Source


|
| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile | |
CAS RN |
190579-90-9 |
Source


|
| Record name | 2-ethoxy-6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
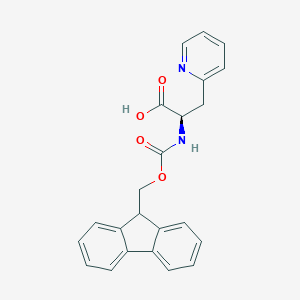

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)

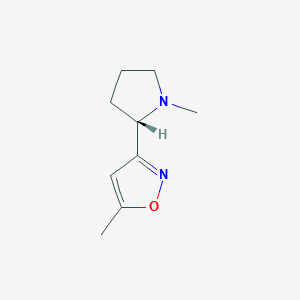
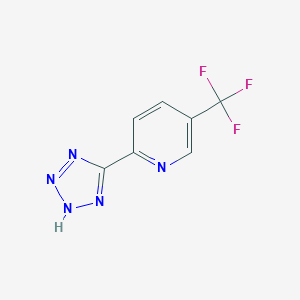
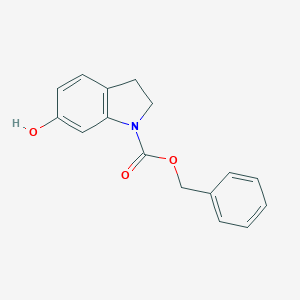
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
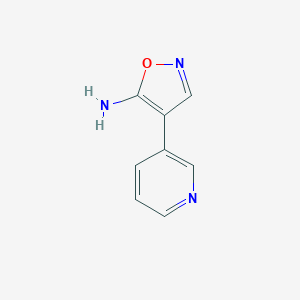
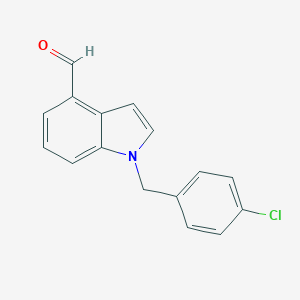
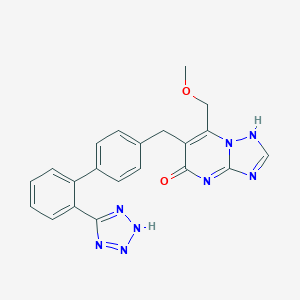

![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)